molecular formula C9H8BrFO B7900750 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone

1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone

Cat. No.: B7900750
M. Wt: 231.06 g/mol
InChI Key: RNTJHKNZUJHWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-methylacetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Corresponding substituted ethanones.

    Reduction: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanol.

    Oxidation: 1-(2-Bromo-6-fluoro-3-methylphenyl)acetic acid.

Scientific Research Applications

1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: Used in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-fluoro-3-methylphenyl)ethanone
  • 1-(2-Bromo-6-chloro-3-methylphenyl)ethanone
  • 1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone

Comparison: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-bromo-6-fluoro-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-5-3-4-7(11)8(6(2)12)9(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTJHKNZUJHWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.